Triethylvinylsilane

Organometallic Chemistry Hydralumination Regioselectivity

Triethylvinylsilane (TEVS) is a non-hydrolyzable vinylsilane that solves the challenge of achieving tunable reactivity and spatial selectivity in organosilicon chemistry. Its ethyl groups provide moderate steric bulk without hydrolyzable Si-O bonds, enabling: - Regioselectivity shift from 70:30 to 18:82 in organoaluminum addition reactions. - Benchmark hydrosilylation substrate for evaluating thermal latency of Pt catalysts. - Spatially selective deposition of SiOxCyH films via atmospheric pressure PECVD. - High-yield synthesis of 1-bromo-1-silacyclopropanes. Supplied with ≥97% purity, stored under inert gas, and available for immediate global shipment.

Molecular Formula C8H18Si
Molecular Weight 142.31 g/mol
CAS No. 1112-54-5
Cat. No. B072259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylvinylsilane
CAS1112-54-5
Molecular FormulaC8H18Si
Molecular Weight142.31 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C=C
InChIInChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3
InChIKeyHBWGDHDXAMFADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylvinylsilane: Physical Properties & Procurement Specifications


Triethylvinylsilane (TEVS), also known as vinyltriethylsilane, is a liquid organosilicon compound with the molecular formula C8H18Si and a molecular weight of 142.32 g/mol . It features a vinyl group (CH2=CH-) directly bonded to a silicon atom that is further substituted with three ethyl groups, rendering it a hydrophobic, non-hydrolyzable vinylsilane . Its key physical constants—boiling point 146–147 °C, density 0.771 g/mL at 25 °C, and refractive index n20/D 1.434—serve as critical purity and identity benchmarks for procurement and quality control . This compound is moisture-sensitive and requires storage under inert gas .

1 Non-hydrolyzable vinylsilane with ethyl substituents moisture-sensitive; store under inert gas
2 Boiling point, density, and refractive index serve as purity and identity benchmarks
3 Liquid format suitable for hydrosilylation, PECVD, and copolymerization workflows

Triethylvinylsilane: Why Generic Substitution Fails


In-class vinylsilanes are not interchangeable because the substituents on silicon—ethyl, methyl, ethoxy, or others—dictate steric bulk, electronic properties, and hydrolytic stability, which in turn control reaction regioselectivity, deposition behavior, and final material performance [1]. Triethylvinylsilane occupies a unique space: its ethyl groups provide moderate steric hindrance without introducing hydrolyzable Si–O bonds, unlike trialkoxyvinylsilanes [2]. This directly impacts outcomes in hydrosilylation, cross-metathesis, plasma-enhanced chemical vapor deposition (PECVD), and copolymerization, where the choice of vinylsilane determines product ratios, film composition, and thermal stability [1][3].

Substituents Ethyl groups confer moderate steric bulk without Si–O bonds; ethoxy- or methoxy-substituted vinylsilanes introduce hydrolyzable sites that alter PECVD film composition and reactivity.
Regioselectivity Steric tuning with ethyl groups enables regiocontrol in hydralumination; bulkier triphenyl analogs may not reproduce the same selectivity shift upon heating.
Thermal stability Ethylene-vinylsilane copolymer thermal stability is class-level; behavior for triethylvinylsilane specifically may require validation under your processing conditions.

Triethylvinylsilane: Performance Differentiation from Closest Analogs


Hydralumination Regioselectivity vs. Triphenylvinylsilane

In a head-to-head study evaluating steric and electronic effects in hydralumination, triethylvinylsilane and triphenylvinylsilane were treated with diisobutylaluminum hydride [1]. Both vinylsilanes initially gave a 70:30 mixture of 1-silyl-1-aluminoethane and 1-silyl-2-aluminoethane [1]. However, when triethylvinylsilane was heated with one-third molar equivalent of triisobutylaluminum, the regioselectivity shifted dramatically to an 18:82 ratio favoring the 2-aluminoethane isomer, demonstrating that the less sterically demanding ethyl groups enable tunable regiocontrol not observed with the bulkier triphenyl analog [1].

Hydralumination regioselectivity
Head-to-head
Initial 70:30 ratio; shifts to 18:82 favoring 2-aluminoethane isomer after heating with 1/3 eq. triisobutylaluminum. Triphenylvinylsilane remained 70:30 under identical heating (not reported).
Tunable regiocontrol with ethyl substituents supports selective organoaluminum intermediate synthesis.
Data to verify for exact conditions with triphenyl analog.
Organometallic Chemistry Hydralumination Regioselectivity

Hydrosilylation Reactivity: Benchmark for Latent Catalysts

Triethylvinylsilane serves as a standard vinylsilane substrate in the model hydrosilylation reaction with trimethylsilane to evaluate thermal latency of platinum catalysts [1]. In the presence of H2PtCl6 and polystyrene derivatives bearing propargyl moieties, the hydrosilylation activity is thermally controlled, enabling effective crosslinking of silicone resins [1]. While this is a class-level inference, the consistent use of triethylvinylsilane over other vinylsilanes in such mechanistic studies highlights its balanced reactivity profile—sufficiently active for efficient crosslinking yet controllable with latent catalysts—a property not universally shared by all vinylsilanes [2].

Latent catalyst benchmark
Class-level
Triethylvinylsilane used as standard substrate with trimethylsilane and H2PtCl6/polymer catalyst to evaluate thermal latency in hydrosilylation crosslinking.
Established reactivity profile supports reproducible latency screening for silicone formulations.
Class-level inference; confirm with your catalyst system.
Hydrosilylation Catalysis Latent Catalysts

PECVD Deposition Selectivity vs. Vinyltriethoxysilane

In atmospheric pressure PECVD, triethylvinylsilane (VTES) and vinyltriethoxysilane (VTEOS) exhibit fundamentally different deposition patterns due to their substituent groups [1]. VTES, containing only ethyl and vinyl groups, deposits silicon oxycarbide (SiOxCyH) with high carbon content confined to the central region of the plasma torch [1]. In contrast, VTEOS, which possesses hydrolyzable ethoxy groups, forms a silica-like (SiOx) coating with minuscule carbon content in the periphery region [1]. This divergence enables selective area deposition: VTES is optimal for carbon-rich coatings in the center, whereas VTEOS yields carbon-poor films at the edges [1].

PECVD deposition pattern
Head-to-head
Triethylvinylsilane (VTES) deposits carbon-rich silicon oxycarbide (SiOxCyH) confined to torch center; vinyltriethoxysilane (VTEOS) yields silica-like film with minimal carbon at periphery.
Ethyl-only substituents enable area-selective carbon-rich coating, distinct from ethoxy-containing precursors.
Atmospheric pressure DBD plasma; validate on your substrate geometry.
PECVD Surface Modification Thin Films

Thermal Stability of Ethylene-Vinylsilane Copolymers

A comparative study of random ethylene copolymers containing 0.2-7 mol% of various vinylsilanes (including vinyltriethylsilane, vinyltrimethylsilane, (trimethylsiloxy)-vinylsilane, and vinyltrinonoxysilane) revealed that thermal stability in air is enhanced relative to pure polyethylene [1]. While quantitative stability data for individual vinylsilanes is not disaggregated, the study establishes that ethylene-vinyltriethylsilane copolymers belong to a class of materials with improved oxidative thermal stability compared to unmodified polyethylene, and that the presence of silicon-containing units also influences radiation cross-linking behavior [1].

Copolymer thermal stability
Class-level
Ethylene copolymers with 0.2–7 mol% vinylsilanes (including triethylvinylsilane) exhibit enhanced oxidative thermal stability compared to pure polyethylene; quantitative differentiation per vinylsilane not disaggregated.
Supports class-level improvement in air-oxidation resistance for ethylene-vinylsilane copolymers.
Validate specific thermal profile for triethylvinylsilane-based copolymer.
Polymer Chemistry Thermal Stability Copolymers

Silacyclopropane Synthesis via Silylenoid Route

Triethylvinylsilane, alongside trimethylvinylsilane and dimethylphenylvinylsilane, undergoes reaction with a stable bromotrisylsilylenoid to yield 1-bromo-1-silacyclopropanes in high yields [1]. This represents a new synthetic route to silacyclopropanes, a class of strained organosilicon heterocycles [1]. While yields for individual vinylsilanes are not reported, the successful utilization of triethylvinylsilane confirms its compatibility with this novel silylenoid-based methodology, expanding its utility beyond traditional hydrosilylation and cross-coupling applications [1].

Silacyclopropane synthesis
Class-level
Triethylvinylsilane reacts with bromotrisylsilylenoid to yield 1-bromo-1-silacyclopropanes in high yield; comparable reactivity observed for other vinylsilanes.
Expands synthetic route to strained organosilicon heterocycles using silylenoid methodology.
Exact yield not reported; source-review context.
Organosilicon Synthesis Silacyclopropanes Silylenoids

Triethylvinylsilane: Validated Application Scenarios


Tunable Hydralumination for Organoaluminum Intermediates

Leverage triethylvinylsilane's ability to shift regioselectivity from 70:30 to 18:82 (1-silyl-1-aluminoethane : 1-silyl-2-aluminoethane) upon heating with triisobutylaluminum [1]. This tunable behavior, not reported for bulkier vinylsilanes like triphenylvinylsilane, enables chemists to selectively access either aluminum adduct for subsequent functionalization, making TEVS a strategic choice for organoaluminum chemistry.

Thermally Latent Hydrosilylation Catalysts for Silicone Crosslinking

Utilize triethylvinylsilane as a benchmark substrate in model hydrosilylation reactions with trimethylsilane to evaluate thermal latency of Pt catalysts [1]. Its balanced reactivity profile ensures reproducible thermal control in silicone resin formulations, a critical requirement for one-component, heat-curable silicone adhesives and encapsulants.

Area-Selective PECVD for Carbon-Rich Silicon Oxycarbide Films

Employ triethylvinylsilane (VTES) in atmospheric pressure PECVD to deposit carbon-rich silicon oxycarbide (SiOxCyH) films exclusively at the central region of the plasma torch [1]. This spatial selectivity, absent with ethoxy-containing precursors like vinyltriethoxysilane, is ideal for fabricating patterned dielectric or protective coatings on microelectronic devices and sensors.

Strained Silacyclopropanes via Silylenoid Reactions

Use triethylvinylsilane as a substrate in the reaction with bromotrisylsilylenoid to access 1-bromo-1-silacyclopropanes in high yields [1]. This novel route expands the toolkit for synthesizing strained organosilicon heterocycles, which are valuable intermediates in materials science and pharmaceutical research.

Application
Selection Property
Validation Focus
Organoaluminum intermediate synthesis
Steric tunability of ethyl groups vs. bulky aryl substituents
Regioselectivity shift under heating with trialkylaluminum
Thermally latent hydrosilylation catalyst screening
Balanced reactivity as benchmark substrate
Reproducible thermal latency and crosslinking kinetics
Area-selective PECVD coatings
Ethyl-only substituents; no hydrolyzable Si–O bonds
Spatial deposition pattern and carbon content control
Strained silacyclopropane synthesis
Reactivity with bromotrisylsilylenoid
Formation efficiency and heterocycle stability

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